Propafenone Hydrochloride is a synthetic antiarrhythmic agent classified as a class 1C drug according to the Vaughan Williams classification system. It is primarily recognized for its use in the treatment of various cardiac arrhythmias, including atrial fibrillation, atrial flutter, and supraventricular tachycardia.
Phenol as a starting material: One approach involves a multi-step synthesis starting with phenol. This route includes esterification with acetic anhydride, Fries rearrangement, condensation with benzaldehyde, catalytic reduction to form 2′-hydroxydihydrochalcone, etherification with epichlorohydrin, amination with n-propylamine, and finally, HCl salt formation. This method achieves a 25% overall yield.
Diethyl malonate as a starting material: An alternative approach employs diethyl malonate and benzyl chloride as starting materials. This route involves condensation, cyclization, hydrolysis, etherification, and amination, resulting in a 20% overall yield.
Propafenone Hydrochloride, (RS)-1-[2-[3-(Propylamino)-2-hydroxypropoxy]phenyl]-3-phenyl-1-propanone hydrochloride, is a chiral molecule with a molecular formula of C21H27NO3·HCl and a molecular weight of 377.9 g/mol.
While the provided abstracts lack specific structural data, spectroscopic techniques like 1D and 2D 1H NMR, fluorescence, and absorption spectroscopy have been used to study the interaction between Propafenone Hydrochloride and β-cyclodextrin in aqueous solutions. These studies offer insights into the drug's structural conformation and its ability to form inclusion complexes.
Sodium channel blockade: As a class 1C antiarrhythmic agent, Propafenone Hydrochloride primarily blocks the fast inward sodium channels in cardiac myocytes. This blockade slows down the rapid depolarization phase of the action potential, thereby decreasing the conduction velocity and increasing the effective refractory period of cardiac tissues, particularly in the atria and ventricles.
Beta-adrenergic receptor blockade: In addition to its sodium channel blocking action, Propafenone Hydrochloride also possesses weak beta-adrenergic receptor blocking properties. This contributes to its antiarrhythmic effect by reducing the effects of catecholamines on the heart, such as increased heart rate and contractility, which can predispose to arrhythmias.
Drug Formulation Development: The studies on the inclusion complexation of Propafenone Hydrochloride with β-cyclodextrin suggest the potential for developing improved drug delivery systems. Propafenone-d5 Hydrochloride could be used to assess the impact of deuteration on the stability, solubility, and release characteristics of such formulations.
CAS No.: 612-15-7
CAS No.: 22756-36-1
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7